molecular formula C23H29N3O3 B10829481 1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one

Cat. No.: B10829481
M. Wt: 395.5 g/mol
InChI Key: FKMMUKDTVNOKQD-UHFFFAOYSA-N
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Description

CM398 is a highly selective, orally active sigma-2 receptor ligand. It has a high sigma-1/sigma-2 selectivity ratio (1000-fold) and shows notable affinity for dopamine and serotonin transporters. CM398 has shown promising anti-inflammatory analgesic effects in various models of inflammatory pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CM398 involves the reaction of 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CM398 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

CM398 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of CM398 .

Scientific Research Applications

CM398 has a wide range of scientific research applications, including:

Mechanism of Action

CM398 exerts its effects by selectively binding to sigma-2 receptors. This interaction modulates intracellular calcium and cholesterol homeostasis, which in turn affects nociception and pain pathways. The compound also shows affinity for dopamine and serotonin transporters, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CM398

CM398 is unique due to its high selectivity for sigma-2 receptors and its promising anti-inflammatory analgesic effects. Unlike gabapentin and morphine, CM398 produces fewer adverse effects and has a lower potential for abuse .

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one

InChI

InChI=1S/C23H29N3O3/c1-24-19-8-4-5-9-20(19)26(23(24)27)12-7-6-11-25-13-10-17-14-21(28-2)22(29-3)15-18(17)16-25/h4-5,8-9,14-15H,6-7,10-13,16H2,1-3H3

InChI Key

FKMMUKDTVNOKQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCCN3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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